molecular formula C24H24N6O6 B2960343 2-(3,4-dimethoxyphenyl)-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide CAS No. 1396864-98-4

2-(3,4-dimethoxyphenyl)-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

カタログ番号: B2960343
CAS番号: 1396864-98-4
分子量: 492.492
InChIキー: UMGJISGZIWLTMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-dimethoxyphenyl)-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a complex synthetic compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel kinase inhibitors. Its molecular architecture, featuring a tetrazole core linked to a dimethoxyphenyl acetamide via a phenyl bridge, is designed to interact with specific ATP-binding sites of protein kinases. The tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, improving metabolic stability and binding affinity[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5768452/]. The furan and dimethoxyphenyl motifs are common pharmacophores found in molecules that modulate various signaling pathways. Research applications for this compound are primarily focused on probing intracellular signal transduction mechanisms, with potential use in oncology research for targeting aberrant kinase activity in cancer cell proliferation and survival. It serves as a crucial tool compound for in vitro assays and high-throughput screening campaigns to elucidate novel therapeutic targets and validate the role of specific kinases in disease models. This reagent is intended for laboratory research purposes to advance the understanding of cellular processes and drug discovery.

特性

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O6/c1-34-20-10-5-16(12-21(20)35-2)13-22(31)26-17-6-8-18(9-7-17)30-24(33)29(27-28-30)15-23(32)25-14-19-4-3-11-36-19/h3-12H,13-15H2,1-2H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGJISGZIWLTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NCC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(3,4-dimethoxyphenyl)-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.

Synthesis and Characterization

The synthesis of the compound involves several steps, including the coupling of various functional groups. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure. The compound's molecular formula is C24H28N6O5C_{24}H_{28}N_{6}O_{5}, indicating the presence of multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H28N6O5
Molecular Weight460.52 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Activity

Research has indicated that similar compounds with furan and tetrazole moieties exhibit significant anticancer properties. For instance, derivatives with these structures have shown cytotoxic effects against various cancer cell lines, including breast (MCF7), colon (HCT116), and glioblastoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Compounds containing furan and phenyl groups have demonstrated antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Neuroprotective Effects

Some derivatives similar to the target compound have been studied for their neuroprotective effects in models of neurodegenerative diseases. These compounds may act by modulating neurotransmitter levels and reducing oxidative stress.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveModulates neurotransmitters; reduces oxidative stress

Case Study 1: Anticancer Efficacy

In a study conducted by Da Silva et al., derivatives similar to the compound were evaluated for anticancer activity against glioblastoma multiforme cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent cytotoxic effects.

Case Study 2: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry reported that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli. This highlights the potential for developing new antimicrobial agents based on this scaffold.

類似化合物との比較

Table 1: Structural Comparison

Compound Name Key Functional Groups Molecular Weight Reference
Target Compound 3,4-Dimethoxyphenyl, tetrazole, furan-methyl ~522.5 g/mol†
N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide Furan, thiazepinone, ethoxyphenyl 422.5 g/mol
2-((4-amino-5-(furan-2-yl)-1,2,4-triazole(4H)-3-yl)sulfonyl)-N-acetamides Furan, triazole, sulfonyl ~350–400 g/mol‡
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide Tetrazole, methoxyphenoxy ~428.4 g/mol
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 1 from ) Dihydroxyphenyl, methoxyphenyl, enamide ~385.4 g/mol

†Calculated based on formula C₂₄H₂₆N₆O₆.
‡Estimated range from .

Physicochemical Properties

  • Solubility : The target compound’s dimethoxy groups enhance lipophilicity compared to hydroxylated analogs (e.g., Compound 1 in ), which may limit blood-brain barrier penetration but improve membrane interaction in peripheral tissues .

Table 2: Anti-Inflammatory/Anti-Exudative Activity

Compound Name IC₅₀/EC₅₀ (μM) Reference
Target Compound Not reported
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (e.g., 3.1–3.21) ~10–50 mg/kg*
Compound 2 (N-[2-(4-hydroxyphenyl)-2-methoxyethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide) 17.00 ± 1.11
Diclofenac Sodium (Reference) 17.21 ± 0.50

*Dose-dependent inhibition of edema in rodent models.

  • Anti-Exudative Activity: The furan-triazole-acetamide derivatives () show comparable efficacy to diclofenac at 10 mg/kg, suggesting the tetrazole-furan combination is critical for activity.
  • Anti-Inflammatory Activity : Compound 2 () outperforms the reference drug quercetin, indicating that methoxy/hydroxy substitutions on phenyl rings modulate activity .

Computational and Experimental Similarity Metrics

  • Shape-Tanimoto (ST) Coefficients: highlights that ST values >0.7 indicate high structural similarity. The target compound and ’s thiazepinone analog likely share ST >0.6 due to overlapping acetamide and heterocyclic motifs .
  • Toxicity Predictions : Compounds with furan and tetrazole groups (e.g., ) show low hepatotoxicity in silico models, suggesting a favorable safety profile for the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide, and how can reaction yields be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with functionalization of the tetrazole ring followed by coupling with the acetamide moiety. For example, chloroacetyl chloride can react with amino intermediates under basic conditions (e.g., potassium carbonate in DMF) to form acetamide bonds . Optimization may involve Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. Flow chemistry techniques (e.g., continuous microreactors) can enhance reproducibility and reduce side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR (¹H/¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
  • HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as demonstrated in structurally similar quinazolinone derivatives .

Q. What safety precautions are critical during handling and storage?

  • Methodology : Refer to safety protocols for analogous acetamide compounds:

  • Use PPE (gloves, goggles) to avoid skin/eye contact; work in a fume hood due to potential respiratory irritancy .
  • Store in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis or oxidation of the tetrazole and furan moieties .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what contradictions might arise between in silico and experimental data?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity to targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes .
  • Contradiction analysis : Discrepancies between predicted and observed activity (e.g., lower IC50 values in vitro) may arise from solvation effects or unaccounted metabolic pathways. Validate with free-energy perturbation (FEP) simulations .

Q. What strategies resolve contradictory bioactivity data across different assay models (e.g., antimicrobial vs. anti-inflammatory results)?

  • Methodology :

  • Conduct dose-response assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) to establish potency thresholds .
  • Use SAR studies to identify critical functional groups: The furan-2-ylmethyl group may enhance membrane permeability but reduce selectivity in certain cell lines .

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Methodology :

  • Modify logP via prodrug strategies (e.g., esterification of the acetamide carbonyl) to improve solubility .
  • Assess metabolic stability using hepatic microsome assays (human/rat) to identify vulnerable sites (e.g., tetrazole ring oxidation) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。